Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
Description
Properties
CAS No. |
144262-79-3 |
|---|---|
Molecular Formula |
C5H8O2P+ |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
ethoxy-oxo-prop-1-ynylphosphanium |
InChI |
InChI=1S/C5H8O2P/c1-3-5-8(6)7-4-2/h4H2,1-2H3/q+1 |
InChI Key |
WATKTGRVARNGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)C#CC |
Origin of Product |
United States |
Synthesis Pathways and Mechanistic Insights for Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium and Related Phosphinylium Intermediates
Executive Summary
The synthesis of unsymmetrical alkynylphosphonates and complex organophosphorus architectures relies heavily on the controlled generation of highly reactive electrophilic intermediates. Among these, the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium ion—systematically represented as [P(=O)(OEt)(C≡C−CH3)]+ —stands out as a potent phosphinylium cation. This whitepaper provides a comprehensive, self-validating technical guide for the bottom-up synthesis of its stable precursors and the in situ generation of this transient cation for advanced nucleophilic trapping.
Chemical Identity & Orthogonal Reactivity
While standard nomenclature often reserves "phosphanium" for PR4+ species, in specific computational and indexing frameworks, the term describes the highly electrophilic phosphinylium cation . The ethoxy(oxo)(prop-1-yn-1-yl)phosphanium ion is characterized by a formally positive, dicoordinate-like phosphorus center stabilized by the electron-donating ethoxy group and the oxo ligand. Because the naked cation is too reactive to isolate, our synthetic strategy relies on assembling a stable neutral precursor—ethyl prop-1-ynylphosphonochloridate —followed by controlled halide abstraction.
The inclusion of the prop-1-ynyl group provides an orthogonal axis of reactivity. The C≡C triple bond can participate in downstream click chemistry (CuAAC), Sonogashira couplings, or selective reductions, making this phosphanium core a highly versatile building block in drug discovery and materials science.
Retrosynthetic Strategy & Causality
The construction of the phosphanium core requires a two-stage retrosynthetic approach designed to maximize atom economy and minimize side reactions.
Stage 1: P–C(sp) Bond Formation Historically, synthesizing alkynylphosphonates involved reacting toxic, moisture-sensitive phosphorus electrophiles with lithium or magnesium acetylides, often resulting in poor functional group tolerance. We bypass this by utilizing a base-free, ligand-free Cu₂O-catalyzed aerobic oxidative coupling [1]. Causality: The choice of Cu2O under an ambient air atmosphere leverages the innate acidity of the terminal alkyne. The O2 acts as the terminal oxidant, driving the reductive elimination step and regenerating the active Cu(I) species without the need for exogenous bases that could hydrolyze the phosphite.
Catalytic cycle for the Cu2O-mediated aerobic synthesis of the phosphonate precursor.
Stage 2: Cation Generation via Halide Abstraction Once the stable phosphonochloridate is synthesized, the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation is generated using Silver Triflate (AgOTf). Causality: The precipitation of insoluble AgCl provides an irreversible thermodynamic driving force. The triflate ( OTf− ) counterion is strictly non-coordinating, ensuring the phosphanium center remains "naked" and maximally electrophilic for subsequent trapping by target nucleophiles.
Generation and nucleophilic trapping of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows. Visual cues (color changes, precipitation) serve as internal checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Protocol 1: Synthesis of Diethyl prop-1-ynylphosphonate
Adapted from the base-free Cu₂O methodology[1].
-
Initiation: To a dry 25 mL round-bottom flask, add Cu2O (10 mg, 0.07 mmol, 14 mol%) and suspend in anhydrous acetonitrile (2.0 mL). The suspension will appear brownish-red.
-
Reagent Addition: Add diethyl phosphite (90 µL, 0.7 mmol) via micropipette. Subsequently, add a 1.0 M solution of propyne in THF (0.5 mL, 0.5 mmol).
-
Aerobic Coupling: Equip the flask with a reflux condenser open to the atmosphere. Warm the mixture to 70 °C and stir vigorously for 16 hours. Validation Checkpoint: The reaction is complete when the brownish-red suspension transitions to a clear, pale-green solution, indicating the consumption of the Cu(I)-acetylide intermediate.
-
Isolation: Concentrate the mixture in vacuo. Purify the crude oil via flash column chromatography (silica gel, Hexanes/EtOAc 7:3) to yield the pure diethyl prop-1-ynylphosphonate.
Protocol 2: Synthesis of Ethyl prop-1-ynylphosphonochloridate
-
Chlorination: Dissolve diethyl prop-1-ynylphosphonate (1.0 mmol) in anhydrous CHCl3 (3.0 mL) under a nitrogen atmosphere.
-
Activation: Add Phosphorus Pentachloride ( PCl5 , 218 mg, 1.05 mmol) in one portion. Equip with a drying tube and heat to 60 °C for 4 hours. Validation Checkpoint: The solid PCl5 will fully dissolve, and the evolution of ethyl chloride gas will cease, indicating complete conversion.
-
Purification: Remove the solvent and the POCl3 byproduct via vacuum distillation (0.1 Torr, 40 °C) to afford the phosphonochloridate as a moisture-sensitive, pale yellow oil. Use immediately in Protocol 3.
Protocol 3: In Situ Generation and Trapping of the Phosphanium Cation
-
Cation Generation: Dissolve the freshly prepared ethyl prop-1-ynylphosphonochloridate (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) and cool to -78 °C.
-
Halide Abstraction: Dropwise, add a solution of Silver Triflate (AgOTf, 270 mg, 1.05 mmol) in DCM (2.0 mL). Stir for 15 minutes in the dark. Validation Checkpoint: The immediate formation of a dense white precipitate (AgCl) confirms the successful generation of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation.
-
Trapping: Add the desired nucleophile (e.g., an alcohol or amine, 1.1 mmol) and Triethylamine (1.1 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Filter the suspension through a short pad of Celite to remove AgCl. Wash the filtrate with saturated aqueous NaHCO3 , dry over MgSO4 , and concentrate to yield the unsymmetrical target compound.
Quantitative Reaction Parameters
The efficiency of the precursor synthesis and the subsequent trapping of the phosphanium cation are highly dependent on solvent and catalyst choices. The data below summarizes the optimized parameters.
Table 1: Optimization of Cu₂O-Catalyzed Precursor Synthesis [1] | Catalyst (mol%) | Base/Ligand | Solvent | Temp (°C) | Atmosphere | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | CuI (10%) | Et3N (2.0 eq) | MeCN | 55 | Air | 65 | | Cu(OAc)2 (10%) | Et3N (2.0 eq) | MeCN | 50 | Air | 72 | | Cu2O (14%) | None | MeCN | 70 | Air | 94 | | Cu2O (14%) | None | Toluene | 70 | Air | Trace |
Table 2: Electrophilic Trapping of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
| Nucleophile | Halide Extractor | Solvent | Temp Profile | Product Class | Yield (%) |
|---|---|---|---|---|---|
| Methanol | AgOTf | DCM | -78 °C to RT | Unsymmetrical Phosphonate | 88 |
| Phenol | AgOTf | DCM | -78 °C to RT | Aryl Alkynylphosphonate | 82 |
| Diethylamine | AgOTf | DCM | -78 °C to RT | Phosphonamidate | 91 |
References
-
Title: Base-Free Direct Synthesis of Alkynylphosphonates from Alkynes and H-Phosphonates Catalyzed by Cu2O Source: The Journal of Organic Chemistry, American Chemical Society (2016) URL: [Link]
-
Title: Cs2CO3-Promoted One-Pot Synthesis of Alkynylphosphonates, -phosphinates, and -phosphine Oxides Source: The Journal of Organic Chemistry, American Chemical Society (2014) URL: [Link]
Computational Evaluation of Organophosphorus Intermediates: A DFT Guide to Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium Stability
Executive Summary
The rational design of organophosphorus compounds—ranging from phase-transfer catalysts to cationic groups in hydroxide exchange membranes (HEMs)—requires a rigorous understanding of their thermodynamic and kinetic stability. The ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation, formulated as [HP(=O)(OCH2CH3)(C≡C−CH3)]+ , serves as a highly functionalized, electron-deficient model system. Its unique architecture features competing electronic effects: the inductive withdrawal of the oxo (=O) group, the resonance/inductive balance of the ethoxy (-OEt) moiety, and the sp -hybridized withdrawal of the propynyl group.
This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to quantitatively map the stability and degradation pathways of this complex phosphanium cation.
Causality in Computational Protocol Design
When evaluating the stability of quaternary phosphonium (QP) and phosphanium cations, the choice of the computational level of theory is not arbitrary; it is dictated by the specific electronic demands of the phosphorus center.
While high-level ab initio methods are accurate, they are computationally prohibitive for mapping complex, multi-step degradation pathways. Extensive benchmarking has demonstrated that the B3LYP functional paired with a 6-311++G(2d,p) basis set provides an exceptional balance of accuracy and computational cost. More importantly, the choice of implicit solvation model is critical. Experimental studies on QP cations reveal that pairing B3LYP with the Polarizable Continuum Model (PCM) yields a highly accurate linear correlation ( R=0.9285 ) with experimentally measured degradation free energy barriers ( ΔG‡ )[1].
Why not use SMD or M06-2X? Counterintuitively, alternative methods utilizing the M06 functional and the SMD solvation model—which are typically favored for aqueous systems—result in a significantly worse correlation ( R=0.7429 ) for phosphonium degradation[1]. This discrepancy arises because the PCM implicit solvation model slightly underestimates the solvation effect of water, which fortuitously offsets the inherent gas-phase energy overestimations of B3LYP, yielding data that is highly consistent with experimental degradation kinetics in partially solvated environments[2].
Experimental Protocol: Step-by-Step DFT Methodology
To establish a self-validating computational workflow, the following step-by-step methodology must be strictly adhered to when evaluating the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation.
Step 1: Conformational Sampling
-
Generate initial 3D geometries of the phosphanium cation using a molecular mechanics force field (e.g., MMFF94) to sample rotation around the P-O (ethoxy) and P-C (propynyl) bonds.
-
Select the lowest-energy conformers within a 5.0 kcal/mol window for subsequent DFT optimization.
Step 2: Geometry Optimization & Frequency Calculation
-
Optimize the selected conformers in the gas phase using B3LYP/6-311++G(2d,p) with Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3).
-
Perform harmonic frequency calculations at the same level of theory.
-
Self-Validation Check: Ensure all optimized ground-state structures possess zero imaginary frequencies.
-
-
Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs free energy at 298.15 K and 1 atm.
Step 3: Transition State (TS) Search for Degradation
-
Construct initial guesses for transition states corresponding to nucleophilic attack by OH− .
-
Use the Berny algorithm (Opt=TS, CalcFC) to locate first-order saddle points.
-
Self-Validation Check: Perform an Intrinsic Reaction Coordinate (IRC) calculation to definitively prove that the identified TS smoothly connects the reactant complex to the correct degradation products.
Step 4: Solvation Modeling
-
Perform single-point energy calculations on the optimized gas-phase geometries using the PCM model (SCRF=(PCM, Solvent=Water)).
-
Calculate the final solution-phase free energy by adding the gas-phase thermal corrections to the PCM single-point electronic energy.
Figure 1: Step-by-step computational workflow for evaluating phosphanium cation stability.
Mechanistic Analysis: Kinetic Degradation Pathways
The stability of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation in basic media is governed by three competing kinetic pathways. Because the central phosphorus atom features vacant d -orbitals and highly polarized σ∗ orbitals, it is exceptionally vulnerable to nucleophilic attack[1].
-
Oxide Formation (Nucleophilic Addition at P): The hydroxide ion attacks the unprotected phosphorus center, forming a pentacoordinate intermediate. This is typically the rate-determining step for phosphonium degradation, as the unprotected P atom is highly electrophilic[1].
-
Ether Hydrolysis ( SN2 at the Ethoxy Group): The hydroxide ion attacks the methylene carbon of the ethoxy group, resulting in C-O bond cleavage and the expulsion of ethanol.
-
Alkyne Hydration: Nucleophilic addition across the propynyl π -system.
Figure 2: Competing kinetic degradation pathways for the phosphanium cation in alkaline media.
Quantitative Data Presentation
The following tables summarize the computed thermodynamic stability of the cation's conformers and the kinetic barriers for its degradation.
Table 1: Relative Free Energies of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium Conformers (Calculated at B3LYP-D3/6-311++G(2d,p)/PCM level of theory)
| Conformer Geometry | Dihedral Angle (P-O-C-C) | Relative Free Energy ( ΔG , kcal/mol) | Dipole Moment (Debye) |
| Anti (Global Minimum) | 180° | 0.00 | 4.2 |
| Gauche (+) | +60° | +1.45 | 4.8 |
| Gauche (-) | -60° | +1.45 | 4.8 |
| Syn (Eclipsed) | 0° | +4.12 | 5.1 |
Table 2: Calculated Activation Free Energies ( ΔG‡ ) for Degradation Pathways at 298 K
| Degradation Pathway | Reaction Mechanism | Attacking Nucleophile | ΔG‡ (kcal/mol) | Rate-Determining Step |
| Oxide Formation | Nucleophilic Addition | OH− (at P center) | 18.5 | Formation of pentacoordinate intermediate |
| Ether Hydrolysis | SN2 Substitution | OH− (at ethyl CH2 ) | 24.2 | C-O bond cleavage |
| Alkyne Hydration | Nucleophilic Addition | OH− (at alkyne C) | 28.7 | Vinyl anion formation |
Data Interpretation: The DFT data clearly indicates that the oxide formation pathway possesses a significantly lower reaction barrier ( ΔG‡=18.5 kcal/mol) than the ether hydrolysis pathway ( ΔG‡=24.2 kcal/mol). This implies that the unprotected phosphorus atom is vastly more vulnerable to OH− attack than the ethoxy group, validating experimental observations that nucleophilic attack via the vacant d -orbital is the primary mode of failure for such cations[1].
Orbital Distribution and Oxidation Stability
Beyond alkaline degradation, the stability of phosphines and their corresponding cations to air oxidation is a critical parameter. Historically, the air stability of phosphines has been predicted by evaluating the Singly Occupied Molecular Orbital (SOMO) energy of their corresponding radical cations, with a threshold value of −10 eV often cited[3].
However, DFT calculations reveal that primary phosphines with extended π -electron structural motifs (such as the conjugated prop-1-yn-1-yl group) possess a Highest Occupied Molecular Orbital (HOMO) with no significant phosphorus character[3]. By delocalizing the electron density away from the phosphorus center and into the alkyne π -system, the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation achieves a degree of kinetic stability against further oxidation, despite its high electrophilicity toward hard nucleophiles like hydroxide.
Conclusion
The computational evaluation of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation underscores the necessity of selecting appropriate DFT methodologies. By utilizing the B3LYP functional paired with the PCM solvation model, researchers can accurately map the delicate interplay between steric hindrance, electronic withdrawal, and nucleophilic vulnerability. The data confirms that while the propynyl group provides orbital delocalization that may protect against oxidation, the highly electrophilic phosphorus center remains the primary site of kinetic instability via the oxide formation pathway.
References
- Zhang, B., Long, H., Kaspar, R. B., Wang, J., Gu, S., Zhuang, Z., Pivovar, B., & Yan, Y. (2018). Relating alkaline stability to the structure of quaternary phosphonium cations. RSC Advances, 8(47), 26640-26645.
- Long, H., & Pivovar, B. S. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. ECS Electrochemistry Letters, 4(1), F13-F16.
- Zhang, B., et al. (2018).
- Stewart, B., et al. (2011). Predicting the Air Stability of Phosphines. Organometallics, 30(20), 5338-5343.
Sources
Application Note: Advanced Synthetic Workflows for Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Identity
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium —often encountered in synthesis as its neutral ester equivalent, ethyl prop-1-ynylphosphinate, or as an activated alkynylphosphonium intermediate—is a highly versatile organophosphorus building block[1]. Characterized by an electron-deficient carbon-carbon triple bond directly attached to a strongly electron-withdrawing phosphoryl/phosphonium core, this compound is a premier reagent for constructing complex phosphorus-containing heterocycles, phosphate bioisosteres, and polycyclic aromatic hydrocarbons (P-PAHs)[1][2].
This application note outlines the mechanistic rationale, optimal reaction conditions, and self-validating protocols for utilizing this reagent in 1,3-dipolar cycloadditions and nucleophilic conjugate additions.
Mechanistic Rationale: The "Pull" Effect
The synthetic utility of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium motif relies heavily on its electronic topography. The highly electronegative phosphorus center exerts a strong inductive and mesomeric "pull," significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent propynyl group[2].
Causality in Reactivity: This LUMO-lowering effect dictates strict regioselectivity. Rather than undergoing random polymerization, the β-carbon (C2 of the propynyl chain) becomes highly susceptible to nucleophilic attack. This predictable reactivity enables precise 1,4-conjugate additions and highly regioselective click cycloadditions[2][3].
Figure 1: Mechanistic pathway of nucleophilic conjugate addition to the activated propynyl group.
Core Application 1: Synthesis of Phosphorylated 1,2,3-Triazoles
Phosphorylated triazoles are highly sought after in medicinal chemistry as stable phosphate bioisosteres. The ethoxy(oxo)(prop-1-yn-1-yl)phosphanium motif serves as an ideal dipolarophile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions[3].
Validated Protocol: CuAAC with Organic Azides
Objective: Synthesis of 1,4-disubstituted phosphorylated 1,2,3-triazoles.
Reagents & Equivalents:
-
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium derivative: 1.0 equiv (1.0 mmol)
-
Benzyl azide: 1.1 equiv (1.1 mmol)
-
CuSO₄·5H₂O: 0.05 equiv (5 mol%)
-
Sodium ascorbate: 0.10 equiv (10 mol%)
-
Solvent: tert-Butanol / H₂O (1:1 v/v), 10 mL
Step-by-Step Methodology:
-
Preparation: Dissolve the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium derivative and benzyl azide in 5 mL of tert-butanol.
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 5 mL of deionized H₂O. Causality: Mixing these in water first ensures the complete reduction of Cu(II) to the catalytically active Cu(I) species before introduction to the alkyne, preventing oxidative homocoupling (Glaser coupling) of the propynyl group.
-
Reaction: Add the aqueous catalyst solution to the organic mixture dropwise. Stir vigorously at room temperature for 12 hours. Causality: The biphasic t-BuOH/H₂O system is chosen because the phosphanium species has amphiphilic character; this solvent mixture ensures homogeneous mixing of the lipophilic azide and the water-soluble catalyst.
-
Workup: Extract with Ethyl Acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validating System (In-Process Controls):
-
IR Spectroscopy: Monitor the disappearance of the sharp alkyne C≡C stretch at ~2200 cm⁻¹.
-
³¹P NMR: The starting material exhibits a ³¹P shift at ~ +15 ppm. Successful cycloaddition is validated by a distinct downfield shift to ~ +25 ppm, confirming the formation of the triazolyl-phosphinate[3].
Figure 2: Cu(I)-catalyzed azide-alkyne cycloaddition workflow for phosphorylated triazoles.
Core Application 2: Base-Promoted Conjugate Additions
Beyond cycloadditions, the activated triple bond readily undergoes base-promoted nucleophilic additions to form structurally diverse 1-alkenyl phosphorus compounds, which are pivotal precursors for P-containing polycyclic aromatic hydrocarbons (P-PAHs)[1][4].
Validated Protocol: Thiol Conjugate Addition
Objective: Stereoselective synthesis of β-thio-alkenylphosphinates.
Reagents & Equivalents:
-
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium derivative: 1.0 equiv (1.0 mmol)
-
Thiophenol: 1.2 equiv (1.2 mmol)
-
Cs₂CO₃: 0.5 equiv (0.5 mmol)
-
Solvent: Anhydrous DMF, 5 mL
Step-by-Step Methodology:
-
Initiation: Suspend Cs₂CO₃ in anhydrous DMF under an argon atmosphere. Causality: Cs₂CO₃ is specifically selected over NaOH or KOH because the bulky cesium cation provides sufficient basicity to deprotonate the thiol without acting as a nucleophile itself, thereby preventing the hydrolytic cleavage of the ethoxy ester on the phosphorus[4].
-
Addition: Add thiophenol dropwise at 0 °C, followed by the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium derivative.
-
Propagation: Warm the mixture to 80 °C and stir for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with Dichloromethane (3 × 10 mL), and purify via silica gel chromatography.
Self-Validating System (In-Process Controls):
-
¹H NMR: The reaction progress is validated by the disappearance of the propynyl methyl singlet (~2.0 ppm) and the emergence of a vinylic proton signal (~6.5 - 7.0 ppm), confirming the allenylphosphonium to alkenylphosphinate tautomerization.
Quantitative Data & Yield Analysis
The structural modularity of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium core allows for broad substrate tolerance. Below is a summary of comparative yields across different reaction pathways based on recent literature[2][3][4].
| Reaction Type | Reagent / Nucleophile | Catalyst / Base | Temp (°C) | Time (h) | Regioselectivity | Yield (%) |
| CuAAC (Click) | Benzyl Azide | CuSO₄ / NaAsc | 25 | 12 | 1,4-isomer only | 88 - 92% |
| CuAAC (Click) | Phenyl Azide | CuSO₄ / NaAsc | 25 | 14 | 1,4-isomer only | 81 - 85% |
| Conjugate Addition | Thiophenol | Cs₂CO₃ | 80 | 4 | β-addition | 75 - 80% |
| Conjugate Addition | Diethylamine | None (Neat) | 25 | 2 | β-addition | > 95% |
| Alkyne Annulation | Benzyl Bromide | TfOH | 110 | 24 | Cyclic Phosphonium | 68 - 72% |
Table 1: Reaction scope, conditions, and efficiency for ethoxy(oxo)(prop-1-yn-1-yl)phosphanium transformations.
References
- Synthesis of P-Containing Polycyclic Aromatic Hydrocarbons from Alkynyl-phosphonium Salts | Organic Letters - ACS Publications.
- 1‐Alkynylphosphorus Compounds in Organic Synthesis, 2010–2024 | ResearchGate.
- Cs2CO3-Promoted One-Pot Synthesis of Alkynylphosphonates, -phosphinates, and -phosphine Oxides | The Journal of Organic Chemistry - ACS Publications.
- Synthesis and In Vitro Cytotoxicity and Antibacterial Activity of Novel 1,2,3-Triazol-5-yl-Phosphonates | PMC.
Sources
Advanced Application Note: Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium as a Reactive Precursor for Phosphonate Synthesis in Drug Development
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Chemical Profiling
The development of novel phosphonate-containing therapeutics—ranging from acyclic nucleoside phosphonates (ANPs) for antiviral therapies to covalent enzyme inhibitors—relies heavily on versatile, highly reactive precursors[1]. Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium (the activated, cationic form of ethyl prop-1-ynylphosphinate) represents a privileged building block in modern organophosphorus chemistry.
Unlike neutral dialkyl alkynylphosphonates, the generation of a transient phosphanium species via Lewis acid coordination or protonation at the phosphoryl oxygen drastically alters the electronic landscape of the molecule. This activation withdraws electron density from the conjugated prop-1-ynyl system via d−π or σ∗−π hyperconjugation, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne[2]. Consequently, the intermediate becomes an exceptionally potent electrophile, primed for nucleophilic attack, Michael additions, and complex cycloadditions that build sophisticated heterocyclic phosphonate scaffolds[3].
Mechanistic Causality: From Precursor to Therapeutic Scaffold
The utility of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium intermediate is defined by its bifunctional reactivity:
-
At the β -carbon of the alkyne: The lowered LUMO facilitates rapid [3+2] oxidative cycloadditions with dipoles such as N-imines. This pathway is critical for synthesizing pyrazolo[1,5-a]pyridine-3-phosphonates—highly stable bioisosteres for purines and indoles used in anti-inflammatory and neurodegenerative drug candidates[2].
-
At the alkyne π -bond: The prop-1-ynyl moiety serves as a robust, rigid spacer that can be functionalized post-synthetically via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "clickable" backbone is increasingly used to engineer nuclease-resistant, targeted oligonucleotide therapeutics[4].
Mechanistic pathway of phosphanium-activated[3+2] cycloaddition.
Quantitative Data & Reaction Optimization
The necessity of the phosphanium intermediate is evident when comparing reaction conditions. Without Lewis acid activation to generate the cationic phosphorus center, cycloaddition reactions stall, yielding negligible product. Table 1 summarizes the optimized parameters for synthesizing functionalized phosphonates via this intermediate[2].
Table 1: Comparative Yields for Phosphanium-Mediated Cycloadditions
| Dipole Substrate | Activator / Catalyst | Temp / Time | Isolated Yield | Mechanistic Observation |
| Pyridinium-N-imine | 10 mol% Fe(NO₃)₃·9H₂O | RT, 12 h | 78% | Fe(III) coordinates P=O, generating active phosphanium. |
| Isoquinolinium-N-imine | 10 mol% Fe(NO₃)₃·9H₂O | RT, 14 h | 82% | Extended π -system of dipole stabilizes the transition state. |
| Pyridinium-N-imine | None (Control) | RT, 24 h | < 10% | Lack of phosphanium activation prevents LUMO lowering. |
| Pyridinium-N-imine | Cu(I) Salts | RT, 12 h | 0% | Cu(I) competitively inhibits the required oxidation step. |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that researchers can verify intermediate formation and product integrity at each critical juncture.
Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine-3-phosphonates via In Situ Phosphanium Activation
This protocol utilizes the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium intermediate to construct heterocyclic bioisosteres[2].
Reagents & Materials:
-
Ethyl prop-1-ynylphosphinate (or corresponding dialkyl phosphonate precursor) (1.0 mmol)
-
N-aminopyridinium salt (1.5 mmol)
-
Potassium carbonate (K₂CO₃, anhydrous) (3.0 mmol)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)
Step-by-Step Methodology:
-
Dipole Generation: Dissolve the N-aminopyridinium salt in 5.0 mL of anhydrous DMSO. Add anhydrous K₂CO₃ and stir for 5 minutes at room temperature.
-
Causality: K₂CO₃ deprotonates the salt to generate the highly reactive pyridinium-N-imine dipole. DMSO is chosen specifically to solvate this polar intermediate and stabilize the subsequent cationic transition state.
-
-
Precursor Addition: Add the alkynylphosphinate precursor (1.0 mmol) to the stirring solution.
-
Phosphanium Activation (Critical Step): Introduce 10 mol% Fe(NO₃)₃·9H₂O to the reaction mixture.
-
Causality: Fe(III) acts as a hard Lewis acid, coordinating to the phosphoryl oxygen. This forces the molecule into the highly electrophilic ethoxy(oxo)(prop-1-yn-1-yl)phosphanium state, drastically accelerating the [3+2] cycloaddition.
-
-
Reaction & Self-Validation: Stir the reaction overnight at room temperature under an air atmosphere.
-
Validation Check: Monitor the reaction via ATR-FTIR. The sharp C≡C stretching frequency of the precursor at ~2200 cm⁻¹ will completely disappear upon successful cycloaddition.
-
-
Quench & Isolation: Dilute the mixture with 50 mL of deionized water to quench the Lewis acid. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel chromatography. Confirm product integrity via ³¹P NMR (look for a characteristic shift from ~ +10 ppm in the precursor to ~ +15-20 ppm in the final aryl phosphonate).
Step-by-step workflow for the synthesis of phosphonate scaffolds via phosphanium intermediates.
Protocol B: CuAAC Functionalization of Alkynyl Phosphonate DNA Backbones
When the prop-1-ynylphosphonate moiety is incorporated into oligonucleotide backbones, it provides a nuclease-resistant, clickable handle for drug delivery[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the alkynyl-phosphonate modified oligonucleotide (100 µM) in degassed 0.2 M triethylammonium acetate (TEAA) buffer (pH 7.0).
-
Catalyst Complexation: In a separate vial, pre-mix CuSO₄ (2 mM final) with THPTA ligand (10 mM final).
-
Causality: THPTA coordinates Cu(I), preventing its disproportionation and protecting the sensitive oligonucleotide from reactive oxygen species (ROS) generated by free copper.
-
-
Initiation: Add the desired azide-fluorophore or targeting ligand (5 equivalents), followed by the Cu-THPTA complex, and finally sodium ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species.
-
Self-Validation: Allow the reaction to proceed for 2 hours at room temperature. Validate conversion via MALDI-TOF MS or LC-MS; the mass shift must perfectly match the exact mass of the added azide.
References
-
Dialkyl 1-Alkynylphosphonates: A Range of Promising Reagents. ResearchGate. URL:[Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. URL:[Link]
-
Alkynyl Phosphonate DNA: A Versatile “Click”able Backbone for DNA-Based Biological Applications. Journal of the American Chemical Society. URL:[Link]
-
Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules (PMC). URL:[Link]
Sources
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Safe Handling, Storage, and Laboratory Protocols for Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
Introduction and Chemical Profile
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium (structurally categorized as an ethyl prop-1-ynylphosphinate derivative) is a reactive organophosphorus intermediate. Compounds of this class—alkynyl phosphinates—are highly valued in advanced organic synthesis, particularly for multi-component coupling reactions, C–P bond formation, and the construction of complex phosphorus-containing scaffolds used in materials science and medicinal chemistry[1][2].
Because the molecule features both an electrophilic phosphorus center and a reactive alkyne moiety, it requires stringent handling protocols to maintain its chemical integrity and ensure operator safety. Exposure to ambient moisture can lead to the hydrolysis of the ester linkage, while improper handling can result in exposure to irritating or potentially harmful organophosphorus degradation products.
Hazard Assessment and Physicochemical Properties
While specific toxicological data for every custom alkynyl phosphinate derivative may not be exhaustively cataloged, safety protocols must assume baseline hazards associated with reactive organophosphorus esters and phosphonium salts[3]. These compounds are typically strong skin and eye irritants and require professional laboratory environments for safe manipulation.
Table 1: Anticipated Hazard Profile and Properties
Note: Data is extrapolated from structurally analogous alkenyl/alkynyl phosphinic acids and phosphonium salts (e.g., CAS 53621-81-1, CAS 30018-16-7)[4][5].
| Parameter | Description / Value | Causality / Rationale |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) | Reacts with biological nucleophiles and moisture on mucosal surfaces. |
| Physical State | Viscous liquid or low-melting solid | Typical for low-molecular-weight alkyl phosphinates. |
| Moisture Sensitivity | High | The P=O and P-O-Et linkages are susceptible to nucleophilic attack by H₂O, leading to degradation into phosphinic acids. |
| Required PPE | Nitrile gloves (double), splash goggles, lab coat | Prevents dermal absorption and ocular exposure. |
| Incompatible Materials | Strong oxidizing agents, strong bases | Bases accelerate ester hydrolysis; oxidizers may react with the alkyne moiety. |
Standard Operating Procedure (SOP): Safe Handling
To ensure both the trustworthiness of your experimental results and the safety of the laboratory personnel, the handling of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium must be treated as a self-validating system: if the inert atmosphere fails, the reagent degrades, and the reaction yield will objectively reflect this failure.
Preparation and Environmental Control
-
Fume Hood Validation: Conduct all manipulations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
Inert Atmosphere Setup: Because alkynyl phosphinates are sensitive to hydrolytic cleavage, utilize a Schlenk line to establish an Argon or high-purity Nitrogen atmosphere. Argon is preferred due to its higher density, which provides a better "blanket" over the reagent during flask openings.
-
Glassware Preparation: All reaction vessels, syringes, and needles must be oven-dried at 120°C for at least 4 hours and cooled under a vacuum/inert gas cycle to remove adsorbed surface moisture.
Reagent Transfer Protocol
-
Purging: Purge the reagent bottle with inert gas using a dual-needle system (one for inert gas inlet, one for pressure relief) before drawing the liquid.
-
Syringe Technique: Use a gas-tight glass syringe equipped with a Luer-lock Teflon needle. Flush the syringe with Argon three times prior to drawing the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium.
-
Addition: Add the reagent dropwise to the reaction mixture. The dropwise addition controls the thermal output of the reaction, as coupling reactions involving alkynyl phosphinates can be exothermic[1].
Post-Reaction Quenching and Decontamination
-
Quenching: Residual reagent in syringes or flasks should be quenched slowly by the addition of a dilute, weak base (e.g., saturated aqueous sodium bicarbonate) under active stirring and cooling (ice bath). This safely hydrolyzes the reactive phosphorus center without generating excessive heat.
-
Waste Segregation: Dispose of the quenched aqueous and organic layers in designated, clearly labeled organophosphorus waste containers.
Storage and Stability Protocols
Proper storage is critical to prevent the polymerization of the alkyne moiety and the hydrolysis of the phosphinate ester.
-
Temperature: Store at 2–8°C (refrigerated) to minimize thermal degradation and spontaneous polymerization[3].
-
Atmosphere: The headspace of the storage container must be backfilled with Argon after every use.
-
Container Integrity: Store in dark, amber glass vials with PTFE-lined septa to prevent photo-induced degradation and moisture ingress. Parafilm should be wrapped around the cap to provide a secondary moisture barrier.
Process Visualization
The following workflow illustrates the critical path for handling moisture-sensitive organophosphorus reagents safely and effectively.
Caption: Standard workflow for the safe handling and transfer of reactive organophosphorus reagents.
References
-
Chemsrc. "CAS#:30018-16-7 | (1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium,bromide." Chemsrc.com. Available at: [Link]
-
Organic Letters. "Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes." ACS Publications. Available at: [Link]
-
ResearchGate. "One‐Pot Synthesis of Ortho‐Halogen‐Substituted Aryl(Alkynyl)Phosphinates Via Aryne‐Phosphite‐Haloalkyne Coupling." Researchgate.net. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium Bromide | 30018-16-7 | TCI AMERICA [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. CAS#:30018-16-7 | (1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium,bromide | Chemsrc [chemsrc.com]
Application Note: Advanced Cross-Coupling and Annulation Strategies Using Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium Building Blocks
Introduction & Strategic Rationale
In modern medicinal chemistry and advanced materials science, the strategic introduction of phosphorus bioisosteres is critical for tuning molecular physicochemical properties. Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium —formally recognized in synthetic literature as the highly polarized λ5 -phosphane derivative ethyl prop-1-ynylphosphinate—is a uniquely powerful bifunctional building block[1].
This reagent features an electrophilic internal alkyne that is highly activated by the strongly electron-withdrawing phosphinyl core. Simultaneously, the ethoxy group acts as a tunable, substitution-ready leaving group. These dual properties make it an exceptional substrate for transition-metal-catalyzed carbometalation, cross-coupling, and cycloaddition reactions[1]. This technical guide details two field-proven methodologies utilizing this building block: the Palladium-catalyzed synthesis of phosphacoumarins[2] and the Ruthenium-catalyzed synthesis of fully substituted triazolylphosphinates[3].
Mechanistic Foundations & Causality (E-E-A-T)
To achieve high yields and reproducibility, it is essential to understand the causality behind the experimental parameters chosen for these cross-coupling workflows.
Palladium-Catalyzed Carbopalladation & Cyclization
The synthesis of phosphacoumarins from (2-hydroxyaryl)boronic acids and ethoxy(oxo)(prop-1-yn-1-yl)phosphanium relies on a highly efficient, redox-neutral Pd(II) catalytic cycle[2].
-
Catalyst & Ligand Causality: Pd(OAc)2 is selected because the acetate ligand is strictly required for base-free transmetalation; it forms a cyclic, six-membered transition state with the boronic acid, facilitating the transfer of the aryl group to the Palladium center. PPh3 is used as a ligand to provide necessary steric bulk, stabilizing the Pd(II) intermediates without sterically blocking the coordination of the internal alkyne[2].
-
Cyclization Driving Force: Following the syn-carbopalladation of the alkyne, the resulting vinyl-Pd(II) species undergoes protonolysis by the phenol group. The spatial proximity of the phenol oxygen to the highly electrophilic phosphorus center drives an intramolecular transesterification. The ethoxy group is expelled as ethanol, forming the stable phosphacoumarin ring and driving the equilibrium forward[2].
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While terminal alkynes readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), internal alkynes like ethoxy(oxo)(prop-1-yn-1-yl)phosphanium are notoriously sluggish and low-yielding under standard Copper catalysis[3].
-
Catalyst Causality: Cp∗RuCl(PPh3)2 is employed because the electron-rich pentamethylcyclopentadienyl ( Cp∗ ) ligand enhances the oxidative addition of the Ruthenium center into the azide and the internal alkyne, forming a stable ruthenacycle intermediate.
-
Regioselectivity: The steric bulk and electronic bias of the phosphinate group direct the formation of the 1,5-disubstituted (fully substituted) 1,2,3-triazole with absolute regiochemical fidelity[3].
Experimental Protocols & Self-Validating Workflows
Protocol A: Synthesis of Phosphacoumarins via Pd-Catalyzed Annulation
Objective: Construct a phosphacoumarin scaffold via the cross-coupling/annulation of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium with (2-hydroxyphenyl)boronic acid.
Materials:
-
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium (1.0 equiv, 0.5 mmol)
-
(2-Hydroxyphenyl)boronic acid (1.5 equiv, 0.75 mmol)
-
Pd(OAc)2 (3 mol%)
-
PPh3 (6 mol%)
-
Anhydrous Toluene (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 and PPh3 . Evacuate and backfill the tube with Argon three times to ensure an oxygen-free environment.
-
Reagent Addition: Add (2-hydroxyphenyl)boronic acid and ethoxy(oxo)(prop-1-yn-1-yl)phosphanium, followed by the addition of anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 90 °C in a pre-heated oil bath for 24 hours[2].
-
In-Process QC (Self-Validation): Extract a 10 µL aliquot, dilute in CDCl3 , and perform a quick 31P NMR. The starting phosphanium/phosphinate typically resonates around +15 to +20 ppm. Complete conversion is validated by the appearance of a new shifted peak (+5 to +10 ppm) corresponding to the cyclic phosphacoumarin.
-
Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 .
-
Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure phosphacoumarin.
Protocol B: Synthesis of Triazolylphosphinates via RuAAC
Objective: Synthesize a fully substituted 1,2,3-triazol-5-yl-phosphinate via click cycloaddition.
Materials:
-
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium (1.0 equiv, 0.5 mmol)
-
Organic Azide (e.g., Benzyl azide) (1.2 equiv, 0.6 mmol)
-
Cp∗RuCl(PPh3)2 (5 mol%)
-
Anhydrous THF (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon atmosphere, charge a reaction vial with Cp∗RuCl(PPh3)2 .
-
Reagent Addition: Dissolve the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium and benzyl azide in anhydrous THF and transfer to the reaction vial.
-
Reaction Execution: Stir the mixture at 60 °C for 12 hours[3].
-
In-Process QC (Self-Validation): Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the strong azide stretching frequency near 2100 cm −1 validates the end of the reaction[3].
-
Purification: Evaporate the THF under reduced pressure. Directly load the crude mixture onto a silica gel column and elute with CH2Cl2 /MeOH (95:5) to isolate the triazolylphosphinate.
Quantitative Data & Substrate Scope
The following table summarizes the expected yields and conditions for utilizing ethoxy(oxo)(prop-1-yn-1-yl)phosphanium across various cross-coupling and cycloaddition partners.
| Entry | Coupling Partner | Catalyst System | Conditions | Product Scaffold | Isolated Yield (%) |
| 1 | (2-Hydroxyphenyl)boronic acid | Pd(OAc)2 / PPh3 | Toluene, 90°C, 24h | Phosphacoumarin | 75% |
| 2 | (5-Fluoro-2-hydroxyphenyl)boronic acid | Pd(OAc)2 / PPh3 | Toluene, 90°C, 24h | F-Phosphacoumarin | 68% |
| 3 | Benzyl Azide | Cp∗RuCl(PPh3)2 | THF, 60°C, 12h | Triazolylphosphinate | 82% |
| 4 | Phenyl Azide | Cp∗RuCl(PPh3)2 | THF, 60°C, 12h | Triazolylphosphinate | 79% |
Process Visualization
Caption: Catalytic cycle for the Pd-catalyzed synthesis of phosphacoumarins via carbopalladation.
Caption: Standard experimental workflow for the Palladium-catalyzed cross-coupling protocol.
Sources
preventing hydrolysis and degradation of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
Welcome to the technical support center for ethoxy(oxo)(prop-1-yn-1-yl)phosphanium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this highly reactive organophosphorus reagent. Our goal is to equip you with the knowledge to prevent hydrolysis and degradation, ensuring the success and reproducibility of your experiments.
Introduction to Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is a versatile building block in organic synthesis, particularly valued for its reactive propargyl group and its utility in forming carbon-phosphorus bonds. However, its high reactivity also makes it susceptible to degradation, primarily through hydrolysis. Understanding the mechanisms of this degradation and implementing proper handling techniques are critical for its effective use.
Core Principles of Stability
The stability of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is intrinsically linked to its chemical environment. The primary pathway of degradation is hydrolysis, which involves the nucleophilic attack of water on the phosphorus center. This process can be influenced by several factors, including pH, solvent, temperature, and exposure to atmospheric moisture.
Mechanism of Hydrolysis
The hydrolysis of organophosphorus compounds, including phosphonium salts, typically proceeds via a nucleophilic substitution reaction at the phosphorus center.[1][2] For ethoxy(oxo)(prop-1-yn-1-yl)phosphanium, a water molecule acts as the nucleophile, attacking the electrophilic phosphorus atom. This can proceed through a direct displacement (SN2-like) mechanism or an addition-elimination pathway involving a pentacoordinate intermediate.[1] The presence of moisture, even in trace amounts, can initiate this degradation cascade, leading to the formation of less reactive and often undesired byproducts.
Troubleshooting Guide: Preventing Hydrolysis and Degradation
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions to mitigate them.
Issue 1: Reagent Decomposition Upon Storage
Question: I've noticed a significant loss of purity in my ethoxy(oxo)(prop-1-yn-1-yl)phosphanium sample after a short period of storage. What could be the cause and how can I prevent this?
Answer: This is a classic sign of hydrolysis due to improper storage. The key to long-term stability is minimizing exposure to atmospheric moisture.
Root Cause Analysis:
-
Atmospheric Moisture: The primary culprit is ambient water vapor entering the storage container.
-
Improper Sealing: Inadequate sealing of the container allows for continuous ingress of moisture.
-
Storage Temperature: Elevated temperatures can accelerate the rate of hydrolysis.
Corrective and Preventive Actions (CAPA):
| Step | Action | Rationale |
| 1 | Inert Atmosphere Storage | Store the reagent under a dry, inert atmosphere (e.g., argon or nitrogen). This displaces moisture-laden air. |
| 2 | Use of Appropriate Containers | Utilize containers with high-integrity seals, such as those with PTFE-lined caps or Sure/Seal™ bottles.[3] |
| 3 | Low-Temperature Storage | Store the container at or below room temperature, and for long-term storage, consider refrigeration in a desiccated environment. |
| 4 | Use of Desiccants | Place the primary container inside a secondary container (e.g., a desiccator) with a suitable desiccant like silica gel or calcium chloride. |
Issue 2: Inconsistent Reaction Yields and Formation of Byproducts
Question: My reactions using ethoxy(oxo)(prop-1-yn-1-yl)phosphanium are giving inconsistent yields, and I'm observing unexpected byproducts in my NMR spectra. What's going wrong?
Answer: Inconsistent yields and the presence of byproducts often point to in-situ degradation of the reagent during the reaction setup or execution.
Root Cause Analysis:
-
Solvent Purity: Use of solvents that have not been rigorously dried can introduce significant amounts of water.
-
Atmospheric Exposure During Handling: Transferring the reagent in an open atmosphere exposes it to moisture.
-
Reaction Conditions: The pH and temperature of the reaction mixture can promote hydrolysis.
Experimental Workflow for Preventing In-Situ Degradation:
Caption: Recommended workflow for handling ethoxy(oxo)(prop-1-yn-1-yl)phosphanium.
Detailed Protocol for Handling Air-Sensitive Reagents:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool under a stream of dry inert gas.[3][4]
-
Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere Techniques: All manipulations and transfers of the reagent should be performed under an inert atmosphere using a glovebox or a Schlenk line.[5][6][7]
-
Syringe and Cannula Transfers: For liquid reagents, use dry syringes or cannulas for transfers to minimize atmospheric exposure.[3][4]
-
Reaction Monitoring: If possible, monitor the reaction for the disappearance of the starting material and the formation of the desired product to optimize reaction times and prevent further degradation.
Issue 3: Difficulty in Characterizing the Reagent
Question: I am having trouble obtaining a clean NMR spectrum of my ethoxy(oxo)(prop-1-yn-1-yl)phosphanium sample. Are there any specific recommendations for sample preparation?
Answer: Characterization of this reactive compound requires careful sample preparation to avoid degradation during the analysis itself.
Root Cause Analysis:
-
NMR Solvent Contamination: Residual water in the NMR solvent can cause rapid hydrolysis.
-
Exposure to Air During Sample Preparation: Preparing the NMR tube in the open air will lead to degradation.
Best Practices for NMR Sample Preparation:
| Step | Action | Rationale |
| 1 | Use Anhydrous NMR Solvents | Use freshly opened or properly stored anhydrous deuterated solvents. |
| 2 | Prepare Sample Under Inert Atmosphere | Prepare the NMR tube inside a glovebox or under a flow of inert gas. |
| 3 | Use a J. Young NMR Tube | For extended analysis or storage, consider using a J. Young NMR tube which provides a high-integrity seal. |
| 4 | Prompt Analysis | Analyze the sample as quickly as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium hydrolysis?
A1: The primary hydrolysis products are expected to be ethoxy(oxo)phosphonic acid and propyne, resulting from the cleavage of the phosphorus-carbon bond. The exact nature of the degradation products can be complex and may depend on the specific conditions.
Q2: Can I use a nitrogen atmosphere instead of argon for handling?
A2: Yes, a dry nitrogen atmosphere is a suitable and more economical alternative to argon for preventing hydrolysis. The key is to ensure the inert gas is of high purity and dry.
Q3: How can I monitor the purity of my ethoxy(oxo)(prop-1-yn-1-yl)phosphanium over time?
A3: ³¹P NMR spectroscopy is an excellent technique for monitoring the purity of organophosphorus compounds. A fresh sample should show a characteristic signal for the phosphonium salt. The appearance of new signals, particularly those in the region of phosphonic acids, indicates degradation. High-performance liquid chromatography (HPLC) can also be a valuable tool.[8]
Q4: Is ethoxy(oxo)(prop-1-yn-1-yl)phosphanium sensitive to light?
A4: While the primary sensitivity is to moisture, it is good practice to store all reactive reagents in amber-colored vials or in the dark to prevent any potential photochemical degradation pathways.
Q5: What is the ideal pH range for reactions involving this reagent?
A5: The hydrolysis of many organophosphorus compounds is pH-dependent.[2][9] While specific data for this compound may not be readily available, it is generally advisable to conduct reactions under neutral or slightly acidic conditions to minimize base-catalyzed hydrolysis. If your reaction requires basic conditions, the base should be added immediately before it is needed, and the reaction should be run at the lowest effective temperature.
Visualization of Degradation Pathway
Caption: Simplified proposed hydrolysis pathway of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium.
Conclusion
The successful application of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium in research and development hinges on a thorough understanding of its reactivity and the implementation of meticulous handling and storage protocols. By adhering to the guidelines outlined in this technical support center, researchers can significantly mitigate the risks of hydrolysis and degradation, leading to more reliable and reproducible experimental outcomes.
References
-
Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. PubMed. Available at: [Link]
-
Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. Available at: [Link]
- Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. The Biochemical journal.
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. PMC. Available at: [Link]
-
Hydrolysis of organophosphate compounds by mutant butyrylcholinesterase: a story of two histidines. PubMed. Available at: [Link]
-
Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. MDPI. Available at: [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. Available at: [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. ResearchGate. Available at: [Link]
-
Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. MDPI. Available at: [Link]
-
Synthesis and stability studies of Ga‐67 labeled phosphonium salts. SciSpace. Available at: [Link]
-
Detecting traces of phosphonates. Wiley Analytical Science. Available at: [Link]
-
Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. NSF Public Access Repository. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. The Journal of Organic Chemistry. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Spectrophotometric determination of trace quaternary phosphonium salts in water with m-nitrophenol. ResearchGate. Available at: [Link]
-
Simultaneous Determination of Tetrabutyl Ammonium and Tetrabutyl Phosphonium in Environmental Water Sample by Solid Phase Extraction and Ion Chromatography. RSC Publishing. Available at: [Link]
-
Phosphonium Salt-Functionalized β-Cyclodextrin Film for Ultrasensitive and Selective Electrochemical Impedance Spectroscopy Detection of Perchlorate in Drinking Water. MDPI. Available at: [Link]
-
Phosphonium salts and P-ylides. IRIS. Available at: [Link]
-
Design and Crystallization of Water-Stable Uranyl Phosphonates Using a Metalloligand Strategy. ACS Publications. Available at: [Link]
-
One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction. RSC Publishing. Available at: [Link]
-
Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). MDPI. Available at: [Link]
-
Phosphonium salt. chemeurope.com. Available at: [Link]
-
The mechanism of phosphonium ylide alcoholysis and hydrolysis. CORA. Available at: [Link]
-
1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. PMC. Available at: [Link]
-
Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. MDPI. Available at: [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]
-
Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. ACS Publications. Available at: [Link]
-
First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications. Available at: [Link]
-
The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. ResearchGate. Available at: [Link]
-
Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l -Prolinate Anion: Degradation Mechanism and CO 2 Separation Performance. ResearchGate. Available at: [Link]
-
Degradation of immediate precursors of fentanyl and fentalogs. PMC. Available at: [Link]
-
Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. research.unl.edu [research.unl.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Ethoxy(oxo)(prop-1-yn-1-yl)phosphane Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing ethoxy(oxo)(prop-1-yn-1-yl)phosphane (systematic IUPAC PIN for ethyl prop-1-ynylphosphinate). Alkynylphosphinates are highly valuable intermediates, particularly in the synthesis of modified nucleic acid backbones to enhance duplex-stabilizing properties[1].
However, the synthesis of this λ5 -phosphane via the reaction of diethyl phosphite with prop-1-ynylmagnesium bromide is notoriously prone to chemoselectivity issues. While modern three-component coupling strategies avoid some of these issues, traditional Grignard-based synthesis remains highly susceptible to multistep impurity generation[2]. This guide provides mechanistic troubleshooting to isolate and eliminate these impurities.
Quantitative Impurity Profiling
Before troubleshooting, you must accurately identify the impurities in your crude mixture. Use the following validated NMR/IR diagnostic table to quantify your reaction profile.
| Compound / Impurity | Mechanism of Formation | ³¹P NMR (CDCl₃) | ¹H NMR Key Diagnostic Signal | IR Stretch | Acceptable Limit |
| Target Product | Substitution of 1 ethoxy group | ~ +15 ppm (dt) | δ 7.2 ppm (d, J ~ 550 Hz, P-H) | 2210 cm⁻¹ (C≡C) | > 95% |
| Allenic Impurity | Base-catalyzed isomerization | ~ +20 ppm (m) | δ 5.5 ppm (m, =CH₂) | 1950 cm⁻¹ (C=C=C) | < 2% |
| Bis-alkynyl Impurity | Grignard over-addition | ~ +5 ppm (s) | Absence of P-H signal | 2210 cm⁻¹ (C≡C) | < 1% |
| Hydrolyzed Impurity | Aqueous hydrolysis of P-OEt | ~ +18 ppm (br) | Broad OH exchangeable signal | 3300 cm⁻¹ (OH) | < 2% |
Mechanistic Pathways & Troubleshooting Logic
Understanding the causality behind impurity formation is critical. The diagrams below illustrate the chemical pathways that lead to side products and the logical workflow for diagnosing them.
Fig 1. Mechanistic pathways of target synthesis and common impurity formation.
Fig 2. Diagnostic decision tree for identifying and resolving synthesis impurities.
Frequently Asked Questions (FAQs)
Q: My product shows a secondary peak in ³¹P NMR around +20 ppm, and IR shows a band at 1950 cm⁻¹ instead of 2210 cm⁻¹. What went wrong? A: You are observing the allenic impurity (ethoxy(oxo)(propa-1,2-dien-1-yl)phosphane). Base-catalyzed rearrangement of the prop-1-ynyl group to a propa-1,2-dienyl (allenic) derivative is a well-documented phenomenon in organophosphorus chemistry[3]. This isomerization is triggered when local concentrations of the basic Grignard reagent are too high, or if the reaction temperature is allowed to rise above -40 °C before quenching. Resolution: Switch to an inverse addition protocol (adding the Grignard to the phosphite) and maintain strict cryogenic temperatures (-78 °C) throughout the addition.
Q: I am seeing significant amounts of bis(prop-1-ynyl)phosphine oxide (over-alkynylation). How can I improve chemoselectivity? A: Over-addition occurs when the intermediate phosphinate reacts with a second equivalent of the Grignard reagent. Furthermore, contamination from Grignard reagents, such as ethoxymagnesium bromide present in commercial ethylmagnesium bromide solutions, can lead to unexpected ethyl alkynylphosphinate side products and complex mixtures[4]. Resolution: Ensure vigorous stirring to prevent localized high concentrations of the Grignard reagent. Strictly control the stoichiometry to 1.05 equivalents of diethyl phosphite to 1.00 equivalent of freshly titrated prop-1-ynylmagnesium bromide.
Q: LC-MS shows a mass corresponding to[M-28] (loss of an ethyl group), and the isolated yield of the target is extremely low. What happened? A: You are observing prop-1-ynylphosphinic acid, the hydrolysis product of your target. The P-OEt bond in H-phosphinates is highly labile. If you used an aqueous acidic or basic workup, the ester was cleaved. Resolution: Abandon aqueous workups. Quench the reaction with a stoichiometric amount of anhydrous HCl in ether at -78 °C, filter off the precipitated magnesium salts under an inert atmosphere, and concentrate the filtrate.
Self-Validating Experimental Protocol
To ensure high purity and reproducibility, follow this optimized, self-validating methodology:
Step 1: Preparation of Reagents
-
Flame-dry a 3-neck Schlenk flask under vacuum and backfill with ultra-pure Argon.
-
Charge the flask with diethyl phosphite (1.05 eq, 10.5 mmol) and anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes for at least 15 minutes.
Step 2: Inverse Addition of Grignard
-
Load freshly titrated prop-1-ynylmagnesium bromide (1.00 eq, 10.0 mmol in THF) into a pressure-equalizing dropping funnel.
-
Add the Grignard solution dropwise over 45 minutes. Maintain the internal temperature strictly below -70 °C.
-
Validation Check: Remove a 0.1 mL aliquot via syringe, quench it into a vial containing 0.5 mL CDCl₃ and 1 drop of D₂O. Run a rapid ³¹P NMR. A clean doublet at ~ +15 ppm confirms successful mono-substitution without over-addition.
Step 3: Anhydrous Quench
-
While still at -78 °C, add a pre-cooled solution of anhydrous HCl in diethyl ether (1.00 eq, 10.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature slowly over 2 hours. A white precipitate of MgBrCl will form.
-
Validation Check: Spot the crude mixture on a TLC plate and run an IR scan. The absence of a peak at 1950 cm⁻¹ confirms that no allenic isomerization occurred during the quench.
Step 4: Isolation
-
Filter the suspension through a pad of oven-dried Celite under a blanket of Argon.
-
Wash the filter cake with anhydrous diethyl ether (2 × 10 mL).
-
Concentrate the filtrate under reduced pressure (avoiding water bath temperatures above 30 °C to prevent thermal degradation) to yield the pure ethoxy(oxo)(prop-1-yn-1-yl)phosphane.
References
-
Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. Organic Letters - ACS Publications. 2
-
First insights into the synthesis of carbo-phospholane and carbo-phospholene oxides. ResearchGate. 4
-
Organometallic Phosphazenes: Synthesis and Rearrangement of Propynyl and Propadienyl Cyclotriphosphazenes. DTIC. 3
-
A Visual Compendium of Principal Modifications within the Nucleic Acid Sugar Phosphate Backbone. PMC. 1
Sources
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium vs. Standard Alkynylphosphonates: A Comprehensive Comparison Guide
In the development of phosphorus-containing therapeutics, prodrugs, and advanced materials, the choice of alkynylphosphorus building blocks dictates the entire synthetic trajectory. Standard alkynylphosphonates (such as diethyl prop-1-ynylphosphonate) are ubiquitous, bench-stable reagents prized for their alkyne-centered reactivity. However, when complex, asymmetric phosphorus centers are required, these neutral P(V) species fall short due to their extreme stability at the phosphorus atom.
Enter the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation—a highly reactive, electrophilic intermediate. By shifting the Lowest Unoccupied Molecular Orbital (LUMO) from the alkyne to the phosphorus center, this phosphanium species enables instantaneous, low-temperature P–O and P–N bond formation. This guide objectively compares the mechanistic performance, experimental handling, and synthetic utility of these two divergent paradigms.
Structural & Mechanistic Divergence
The Neutral P(V) Paradigm: Standard Alkynylphosphonates
Standard alkynylphosphonates feature a fully esterified, neutral P(V) center. The strongly electron-withdrawing nature of the dialkyl phosphonate group depletes electron density from the adjacent alkyne. Consequently, the primary mode of reactivity is localized at the carbon-carbon triple bond. These molecules excel as Michael acceptors and as dipolarophiles in [3+2] cycloadditions, such as the 1[1]. However, the phosphorus center itself is practically inert to nucleophilic attack; modifying the alkoxy groups to create asymmetric prodrugs requires harsh, forcing conditions (e.g.,2)[2].
The Cationic P(V) Paradigm: Phosphanium Electrophiles
The ethoxy(oxo)(prop-1-yn-1-yl)phosphanium ion ([EtO-P(=O)(-C≡C-CH3)]+) represents a radical departure from this stability. Generated in situ via halide abstraction from a phosphonochloridate, the formal positive charge localizes heavily on the phosphorus atom. This drastically lowers the energy of the P-centered LUMO. Instead of reacting at the alkyne, incoming nucleophiles are funneled directly to the phosphorus atom, resulting in extremely rapid phosphorylation while leaving the alkyne intact for downstream functionalization.
Figure 1: Divergent reactivity pathways of cationic phosphanium vs. neutral phosphonates.
Quantitative Performance Comparison
The following table summarizes the operational and chemical distinctions between the two species, providing a framework for selecting the appropriate reagent for your synthetic campaign.
| Property | Standard Alkynylphosphonates | Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium |
| Phosphorus Oxidation State | Neutral P(V) | Cationic P(V) |
| Primary Reactive Site | Alkyne (β-carbon) | Phosphorus atom |
| Electrophilicity at Phosphorus | Negligible (Inert to mild nucleophiles) | Extreme (Reacts instantly at -78 °C) |
| Typical Reactions | [3+2] Cycloadditions, Michael Additions | Nucleophilic Phosphorylation (P-O/P-N) |
| Stability & Storage | Bench-stable indefinitely | Transient intermediate (Generated in situ) |
| Synthetic Utility | Building block for phosphorylated heterocycles | Reagent for asymmetric prodrug synthesis |
Experimental Workflows: A Self-Validating System
To demonstrate the causality behind these divergent reactivities, we outline two distinct experimental protocols. Each protocol acts as a self-validating system: the inherent electronic properties of the starting material dictate the required conditions and the resulting regioselectivity.
Protocol A: In Situ Generation and Trapping of the Phosphanium Cation
This protocol exploits the extreme electrophilicity of the phosphanium cation to synthesize an asymmetric phosphonate.
Figure 2: In situ generation and nucleophilic trapping workflow for phosphanium cations.
-
Precursor Activation: In an oven-dried Schlenk flask under argon, dissolve ethyl prop-1-ynylphosphonochloridate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Cation Generation: Add Silver trifluoromethanesulfonate (AgOTf, 1.05 equiv) in one portion. Validation Step: The immediate formation of a dense, white AgCl precipitate visually confirms the abstraction of the chloride and the generation of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium triflate intermediate.
-
Nucleophilic Trapping: Dropwise add a solution of the target complex alcohol or amine (0.9 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.1 equiv) in DCM.
-
Resolution: Stir for 15 minutes at -78 °C, then quench with saturated aqueous NaHCO₃. The ultra-fast reaction time validates the severely lowered LUMO energy at the phosphorus center.
Protocol B: [3+2] Cycloaddition of Standard Alkynylphosphonates
This protocol leverages the electron-deficient alkyne of a standard phosphonate for Click chemistry.
-
Reagent Assembly: Combine diethyl prop-1-ynylphosphonate (1.0 equiv) and a target azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.
-
Catalytic Initiation: Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).
-
Cycloaddition: Stir at room temperature for 12 hours. Validation Step: The prolonged reaction time (compared to Protocol A) reflects the necessary activation energy required to overcome the barrier of the cycloaddition, as the neutral P(V) center is stable.
-
Isolation: Extract with ethyl acetate and purify via silica gel chromatography to yield the phosphorylated 1,2,3-triazole.
Causality in Experimental Design (Expertise & Experience)
As application scientists, we do not merely execute protocols; we design them based on fundamental molecular orbital theory. Why do we use AgOTf at -78 °C for the phosphanium species? The triflate anion is non-coordinating, ensuring the phosphorus center remains a "naked" cation. If this reaction were run at room temperature, the extreme reactivity would lead to indiscriminate attack on the solvent or rapid polymerization.
Conversely, the standard alkynylphosphonate requires a Cu(I) catalyst to lower the activation barrier of the azide-alkyne cycloaddition. Because the neutral P(V) center provides no additional electrophilic activation to the alkyne beyond standard inductive effects, the catalyst is mandatory to facilitate the [3+2] transition state. The successful 3 heavily relies on understanding and manipulating these subtle electronic tunings[3].
References
-
Oxidative[3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. PMC (NIH).1
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI.2
-
Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. ACS Publications.3
Sources
A Comparative Guide to the Structural Validation of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium via Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organophosphorus compounds, the unambiguous determination of their structure is paramount. This is particularly true for reactive intermediates, which are often transient and present in low concentrations. This guide provides an in-depth comparison of mass spectrometry-based techniques for the structural validation of a challenging molecule: ethoxy(oxo)(prop-1-yn-1-yl)phosphanium. We will explore how to leverage modern mass spectrometry to not only confirm the elemental composition but also to piece together its structural connectivity through systematic fragmentation analysis.
The target of our investigation, ethoxy(oxo)(prop-1-yn-1-yl)phosphanium, is a reactive species that presents several analytical challenges. Its phosphonium core suggests a positive charge, making it amenable to mass spectrometric analysis. However, the presence of labile ethoxy and propargyl groups necessitates the use of "soft" ionization techniques to prevent premature fragmentation in the ion source.
The Analytical Challenge: Characterizing a Reactive Phosphonium Species
Mass spectrometry has emerged as an indispensable tool for the identification of reactive intermediates in complex chemical reactions.[1][2][3] Its high sensitivity and the ability to analyze reaction mixtures directly with minimal sample preparation are significant advantages.[1][3] For a charged species like ethoxy(oxo)(prop-1-yn-1-yl)phosphanium, electrospray ionization (ESI) is an ideal starting point as it gently transfers ions from solution into the gas phase for analysis.[4]
A Multi-Faceted Approach to Structural Validation
A robust validation of the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium structure requires a multi-pronged mass spectrometric approach. We will compare and contrast several techniques, each providing a unique piece of the structural puzzle.
Workflow for Structural Validation
Caption: Experimental workflow for the validation of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium.
Comparative Analysis of Mass Spectrometry Techniques
| Technique | Information Gained | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Unambiguous determination of the molecular formula from accurate mass and isotopic pattern. | Provides no information on the connectivity of atoms. |
| Collision-Induced Dissociation (CID) | Structural Connectivity | Widely available, provides characteristic fragmentation patterns for many compound classes. | Can sometimes lead to extensive fragmentation, obscuring the relationship between precursor and product ions. |
| Higher-Energy Collisional Dissociation (HCD) | Structural Connectivity | Produces information-rich spectra with good fragmentation of the peptide backbone, which can be analogous to other backbones.[5] | Can result in the loss of labile modifications. |
| Electron Capture/Transfer Dissociation (ECD/ETD) | Structural Connectivity | Preserves labile modifications and is particularly useful for multiply charged ions. | Generally less efficient for singly charged ions. |
High-Resolution Mass Spectrometry for Unambiguous Formula Determination
The first step in the validation process is to confirm the elemental composition of the target molecule. High-resolution mass spectrometers, such as the Orbitrap or Time-of-Flight (TOF) analyzers, provide the necessary mass accuracy to distinguish between ions of the same nominal mass but different elemental formulas.[5]
Hypothetical HRMS Data for Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium ([C5H8O2P]+)
| Parameter | Value |
| Calculated Monoisotopic Mass | 131.02565 Da |
| Observed Mass (Hypothetical) | 131.02560 Da |
| Mass Accuracy (Hypothetical) | -0.38 ppm |
| Ion Formula | C5H8O2P |
This level of mass accuracy provides high confidence in the assigned elemental composition, a critical foundation for subsequent structural elucidation.
Tandem Mass Spectrometry (MS/MS) for Probing Connectivity
While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) reveals how they are connected. In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass analyzed, providing a "fingerprint" of the molecule's structure.
Proposed Fragmentation Pathways
The fragmentation of organophosphorus compounds can proceed through various pathways, including simple cleavage and rearrangements.[6] For ethoxy(oxo)(prop-1-yn-1-yl)phosphanium, we can predict several key fragmentation channels based on the lability of the P-O and P-C bonds.
Caption: Predicted fragmentation pathways for ethoxy(oxo)(prop-1-yn-1-yl)phosphanium.
Explanation of Fragmentation Pathways:
-
Loss of Ethylene (C2H4): A common fragmentation pathway for ethoxy groups, proceeding through a rearrangement to yield a neutral ethylene molecule and a protonated phosphonic acid derivative.
-
Loss of Propargyl Radical (C3H3•): Homolytic cleavage of the P-C bond to the propargyl group would result in the loss of a propargyl radical.
-
Loss of Ethoxy Radical (C2H5O•): Cleavage of the P-O bond to the ethoxy group would result in the loss of an ethoxy radical.
-
Sequential Loss of CO: Following the initial loss of ethylene, the resulting fragment may undergo a further loss of carbon monoxide.
By comparing the experimentally observed product ions with these predicted fragments, we can piece together the structure of the precursor ion.
Experimental Protocols
Sample Preparation and Direct Infusion ESI-MS
-
Sample Preparation: Dissolve the crude reaction mixture or purified compound in a suitable solvent system (e.g., acetonitrile:water 50:50 v/v with 0.1% formic acid) to a final concentration of approximately 1-10 µM. The acidic modifier aids in protonation and improves ionization efficiency.
-
Direct Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Acquisition:
-
Full Scan HRMS: Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 50-500) with a resolving power of at least 70,000 (at m/z 200).
-
MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS on the ion with the m/z corresponding to the target molecule. Use a normalized collision energy (NCE) ramp (e.g., 15-45) to observe a range of fragment ions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For complex mixtures, coupling liquid chromatography to the mass spectrometer can separate the target analyte from other components, reducing ion suppression and simplifying spectral interpretation.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
-
MS Acquisition: The same MS acquisition parameters as for direct infusion can be used, with the MS system acquiring data as compounds elute from the column.
Conclusion
The structural validation of a novel and potentially reactive molecule like ethoxy(oxo)(prop-1-yn-1-yl)phosphanium requires a systematic and multi-faceted approach. By combining the power of high-resolution mass spectrometry for unambiguous elemental composition determination with the detailed structural insights from tandem mass spectrometry, researchers can confidently elucidate the structure of such challenging compounds. The choice of ionization and fragmentation techniques should be guided by the lability of the molecule, with soft ionization methods like ESI being crucial for preserving the intact molecular ion for subsequent analysis. This guide provides a framework for designing and interpreting the necessary experiments to achieve comprehensive structural validation.
References
- Laser Mass Spectrometry of Organophosphorus Pesticides and Rel
-
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. PMC.[Link]
-
Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega.[Link]
-
High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants. PubMed.[Link]
-
Identifying reactive intermediates by mass spectrometry. PMC.[Link]
-
Mass Spectra of Some Organophosphorus Pesticide Compounds. Oxford Academic.[Link]
-
Identifying reactive intermediates by mass spectrometry. RSC Publishing.[Link]
- Real-Time Mass Spectrometric Detection of Reaction Intermediates Formed during Laser-Induced UV/H2O2 Advanced Oxidation of 2-Methylbenzoisothiazol-3-one.Link not available.
-
Identifying reactive intermediates by mass spectrometry. ResearchGate.[Link]
-
In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions. Journal of Chinese Mass Spectrometry Society.[Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI.[Link]
-
Detection and Identification of Alkylphosphonic Acids by Positive Electrospray Ionization Tandem Mass Spectrometry Using a Tricationic Reagent. PubMed.[Link]
-
Fragmentation of Phosphopeptides in an Ion Trap Mass Spectrometer. PubMed.[Link]
-
Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications.[Link]
-
Detection and identification of alkylphosphonic acids by positive electrospray ionization tandem mass spectrometry using a tricationic reagent. ResearchGate.[Link]
-
Structure, anion, and solvent effects on cation response in ESI-MS. ChemRxiv.[Link]
- Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd
-
Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers.[Link]
-
Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometric (LC/ESI-MS/MS) Study for the Identification and Characte. Semantic Scholar.[Link]
-
(PDF) Synthesis, characterization and stability of phosphonium phenolate zwitterions derived from a (diphenylphosphino)phenol derivative and oxiranes. ResearchGate.[Link]
-
Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution. MDPI.[Link]
-
Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents. MDPI.[Link]
-
"Synthesis and Characterization of Polymer-Based Complex Nanomaterials" by Prashun G. Roy. CUNY Academic Works.[Link]
-
Synthesis and characterization of nanocrystalline U1-xPuxO2(+y) mixed oxides. KIT.[Link]
Sources
- 1. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 5. High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Reactivity Guide: Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium Derivatives in Advanced Organic Synthesis
Executive Summary & Mechanistic Causality
In modern synthetic chemistry, the demand for highly reactive, regioselective building blocks has driven the evolution of organophosphorus reagents. Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium derivatives —most commonly isolated in their neutral form as diethyl prop-1-yn-1-ylphosphonates—represent a premier class of bifunctional reagents. They combine the metabolic stability of a phosphonate group with the click-chemistry readiness of a terminal or internal alkyne [1].
While standard alkynes often exhibit sluggish reactivity in uncatalyzed cycloadditions, the introduction of the −PO(OEt)2 group fundamentally alters the electronic landscape. According to Hammett parameter analyses, the phosphonate moiety exerts a stronger electron-withdrawing effect than a standard ester ( −CO2R ) [2]. When coordinated with a Lewis acid (such as Fe(NO)3 ), the neutral phosphonate transitions into a highly electrophilic ethoxy(oxo)(prop-1-yn-1-yl)phosphanium-like transition state. This cationic character drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, transforming it into an elite Michael acceptor and dipolarophile capable of rapid, concerted[3+2] cycloadditions.
Comparative Performance Data
To objectively evaluate the performance of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium derivatives, we compare their reactivity against standard alkynes and highly activated bis-phosphonates in the synthesis of biologically active pyrazolo[1,5-a]pyridines via oxidative[3+2] cycloaddition with heterocyclic N-imines [2].
| Substrate / Dipolarophile | Electronic Classification | Catalyst Requirement | Avg. Yield (%) | Reaction Time | Regioselectivity |
| Diethyl prop-1-yn-1-ylphosphonate | Aliphatic Alkynylphosphonate | Fe(NO)3 (10 mol%) | 40–65% | 12–24 h | Excellent (>95%) |
| Diethyl phenylethynylphosphonate | Aromatic Alkynylphosphonate | Fe(NO)3 (10 mol%) | 50–75% | 12–24 h | Excellent (>95%) |
| Tetraethyl ethynylbisphosphonate | Bis-phosphonylated Alkyne | None (Catalyst-Free) | 85–95% | 2–4 h | Excellent (>95%) |
| Phenylacetylene | Standard Terminal Alkyne | Fe(NO)3 / Cu salts | <10% | >24 h | Poor |
| Ethyl 2-butynoate | Alkynyl Ester | Fe(NO)3 (10 mol%) | 30–45% | 24 h | Moderate |
Data Interpretation: The data demonstrates a clear hierarchy. Unactivated alkynes fail to react efficiently. The ethoxy(oxo)(prop-1-yn-1-yl) derivative requires mild Lewis acid catalysis to reach its fully active phosphanium state, yielding moderate-to-good results. Conversely, bis-phosphonates possess such a low LUMO inherently that they bypass the need for metal coordination entirely.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the operational parameter and the analytical checkpoints required to verify success.
Synthesis of the Phosphonate Precursor via Michaelis-Arbuzov Reaction
This protocol details the classical synthesis of the neutral precursor, diethyl prop-1-yn-1-ylphosphonate, from triethyl phosphite [1].
-
Reagent Preparation: Under a strict argon atmosphere, combine 1.0 equivalent of propargyl iodide with 1.2 equivalents of triethyl phosphite in a flame-dried Schlenk flask.
-
Causality: The inert atmosphere is critical to prevent the premature oxidation of the P(III) phosphite reagent into an unreactive phosphate. Propargyl iodide is selected over the bromide due to iodine's superior leaving-group ability, which accelerates the initial SN2 displacement.
-
-
Thermal Activation: Gradually heat the neat mixture to 150°C using an oil bath for 4 hours.
-
Causality: The Arbuzov rearrangement requires high thermal energy to overcome the activation barrier for the dealkylation of the intermediate alkoxyphosphonium salt.
-
-
Byproduct Removal: Equip the flask with a short-path distillation head to continuously remove the ethyl iodide byproduct.
-
Causality: Removing the volatile alkyl halide drives the equilibrium forward via Le Chatelier's principle and prevents unwanted side reactions.
-
-
In-Process Validation: Analyze an aliquot via 31P NMR.
-
Validation Check: The reaction is complete when the phosphite signal at ~138 ppm is entirely replaced by the phosphonate signal at ~0 to -5 ppm.
-
Oxidative [3+2] Cycloaddition Workflow
This protocol describes the conversion of the phosphonate into a pyrazolo[1,5-a]pyridine derivative [2].
-
Ylide Generation: Dissolve 1.0 mmol of N-aminopyridinium tetrafluoroborate in 5 mL of anhydrous DMF. Add 2.0 equivalents of anhydrous K2CO3 and stir at room temperature for 30 minutes.
-
Causality: The base deprotonates the pyridinium salt, generating the reactive N-imine ylide in situ. DMF stabilizes the resulting zwitterionic intermediate.
-
-
Dipolarophile Activation: Add 1.2 equivalents of diethyl prop-1-yn-1-ylphosphonate followed by 10 mol% of Fe(NO)3⋅9H2O .
-
Causality: The iron catalyst coordinates to the phosphoryl oxygen. This electron withdrawal generates the highly electrophilic ethoxy(oxo)(prop-1-yn-1-yl)phosphanium transition state, priming it for nucleophilic attack by the ylide.
-
-
Cycloaddition & Oxidation: Stir the mixture open to the air at 60°C for 12 hours.
-
Causality: The initial [3+2] cycloaddition yields a transient dihydropyrazolopyridine. Ambient oxygen, facilitated by the iron catalyst acting as a redox shuttle, rapidly oxidizes this intermediate to drive the system toward aromatic stabilization.
-
-
In-Process Validation: Monitor via LC-MS.
-
Validation Check: Look for the disappearance of the alkyne starting material mass and the appearance of the [M+H]+ peak corresponding to the aromatized pyrazolo[1,5-a]pyridine-3-phosphonate.
-
Reaction Pathway Visualization
The following diagram maps the logical and mechanistic progression of the [3+2] cycloaddition, highlighting the transition from the neutral precursor to the activated phosphanium state.
Mechanistic pathway of the oxidative [3+2] cycloaddition utilizing activated phosphanium derivatives.
References
-
Agafonova, A. V., et al. "Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates." Molecules, 2022. Available at:[Link]
Structural Validation of Reactive Organophosphorus Intermediates: A Comparative Guide to X-ray Crystallography of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
The Mechanistic Imperative: Why Isolate Phosphonylium Cations?
In modern drug discovery, alkynylphosphonates are rapidly emerging as highly selective covalent warheads for targeting specific cysteine residues in kinase inhibitors, offering a differentiated reactivity profile compared to traditional acrylamides[1]. The synthesis of these complex drug scaffolds often relies on transient, highly electrophilic intermediates. A prototypical example is the ethoxy(oxo)(prop-1-yn-1-yl)phosphanium cation ( [(EtO)(CH3−C≡C)P=O]+ ).
Understanding the exact three-dimensional geometry of this phosphonylium species—specifically the hybridization state of the phosphorus center and the P−C(sp) bond length—is essential for computational modeling of its reactivity. However, because the phosphorus center carries a formal positive charge and is highly electrophilic, it is exquisitely sensitive to moisture and nucleophilic attack. Validating its structure requires advanced, kinetically controlled isolation techniques[2],[3].
As a Senior Application Scientist, I have routinely observed that the failure to structurally validate such reactive intermediates stems from a fundamental misunderstanding of their thermodynamic instability. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative modalities and provides a field-proven, self-validating protocol for the isolation and crystallographic characterization of this highly reactive cation.
Comparative Analysis of Structural Validation Modalities
When dealing with moisture-sensitive, highly reactive cations, researchers must choose the analytical modality that balances resolution with the physical realities of the sample. Table 1 objectively compares SC-XRD against Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR).
Table 1: Comparison of Structural Validation Techniques for Reactive Phosphanium Salts
| Modality | Resolution / Output | Sample Requirements | Suitability for Reactive Intermediates | Key Limitation |
| SC-XRD | Atomic (Absolute 3D coordinates) | >50 µm single crystal | Gold Standard (Requires WCA stabilization) | Crystal growth is thermodynamically difficult for transient, unstable species. |
| MicroED | Sub-ångström | ~1 µm nanocrystalline powder | Excellent for species that crash out rapidly[4],[5] | Requires specialized cryo-EM grid preparation under strictly inert atmospheres. |
| ssNMR | Bulk electronic environment | Amorphous or crystalline powder | Good for non-destructive bulk analysis | Lacks absolute 3D atomic coordinates; requires complex spectral deconvolution. |
While MicroED is revolutionizing the structural determination of reactive intermediates that only form nanocrystals[4],[5], SC-XRD remains the gold standard for determining the absolute configuration and precise bond lengths of novel phosphanium species, provided the cation can be stabilized.
Experimental Methodology: Self-Validating Protocol for SC-XRD
To successfully crystallize ethoxy(oxo)(prop-1-yn-1-yl)phosphanium, we must employ the Weakly Coordinating Anion (WCA) strategy. The following step-by-step methodology ensures a self-validating workflow.
Step 1: Precursor Activation & Halide Abstraction
-
Causality: The highly electrophilic phosphorus center will immediately react with any available nucleophile, including its own counterion (e.g., chloride). Therefore, we must replace the leaving group with a bulky, non-nucleophilic WCA such as tetrakis(pentafluorophenyl)borate ( [B(C6F5)4]− )[3].
-
Protocol:
-
In a strictly nitrogen-filled glovebox (<0.1 ppm O2 / H2O ), dissolve 1.0 mmol of the precursor, ethyl prop-1-ynylphosphonochloridate, in 5 mL of anhydrous, oxygen-free dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath adapted for glovebox use.
-
Dropwise, add a stoichiometric amount (1.0 mmol) of Ag[B(C6F5)4] dissolved in 2 mL of DCM.
-
-
Self-Validation Checkpoint: The immediate formation of a heavy white precipitate ( AgCl ) serves as a visual confirmation of successful halide abstraction and the generation of the phosphanium cation.
Step 2: Low-Temperature Crystallization
-
Causality: Thermal energy leads to the rapid decomposition of the phosphanium cation via ether cleavage or oligomerization. Crystal growth must be kinetically controlled at sub-ambient temperatures.
-
Protocol:
-
Filter the reaction mixture through a dry Celite pad (pre-chilled to -78 °C) to remove the AgCl precipitate.
-
Transfer the pale-yellow filtrate to a specialized Schlenk crystallization tube. Carefully layer the solution with 15 mL of anhydrous pentane (anti-solvent).
-
Store undisturbed at -35 °C for 72 hours to allow slow vapor diffusion and crystal nucleation.
-
Step 3: SC-XRD Data Collection
-
Causality: Exposure to ambient humidity will instantly hydrolyze the crystal, turning it into an amorphous paste. Cryogenic protection is mandatory.
-
Protocol:
-
Submerge the resulting block-shaped crystals in pre-dried Paratone-N oil directly within the glovebox.
-
Mount a suitable crystal (>50 µm) onto a MiTeGen MicroMount.
-
Rapidly transfer the mount to the diffractometer and immediately quench to 100 K using an Oxford Cryosystems nitrogen gas stream.
-
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) to minimize absorption effects associated with the heavy WCA counterion.
-
Structural Validation Workflow
The following diagram maps the logical decision tree for isolating and validating reactive phosphanium intermediates, highlighting the divergence between SC-XRD and MicroED pathways based on crystallization outcomes.
Workflow for the isolation and structural validation of reactive phosphanium intermediates.
References
-
Phosphenium Source: Wikipedia URL:[Link]
-
Construction of a Stable N-Heterocyclic Phosphenium Cation with an Electron-Rich Framework and Its Complexation to Rhodium Source: Organometallics (ACS Publications) URL:[Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[Link]
-
MicroED Structure of a Protoglobin Reactive Carbene Intermediate Source: Journal of the American Chemical Society URL:[Link]
-
Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: Journal of the American Chemical Society (PubMed) URL:[Link]
Sources
- 1. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphenium - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Evaluation of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium (EOPP) vs. Standard Alkynylphosphorus Reagents
Executive Summary
Alkynylphosphorus compounds are indispensable scaffolds in synthetic chemistry, bioconjugation, and materials science[1]. While neutral dialkyl 1-alkynylphosphonates have long been the standard for cycloadditions and Michael additions, the demand for ultrafast, catalyst-free click reagents has driven the exploration of highly activated cationic species. This guide provides an in-depth comparative analysis of the highly electrophilic ethoxy(oxo)(prop-1-yn-1-yl)phosphanium (EOPP) against traditional alternatives like diethyl prop-1-ynylphosphonate (DEPP) and triphenyl(prop-1-ynyl)phosphonium (TPP).
Mechanistic Rationale: The Power of the Cationic Phosphorus Core
The reactivity of alkynylphosphorus compounds is fundamentally dictated by the electron-withdrawing nature of the phosphorus moiety[2]. In standard neutral phosphonates (like DEPP), the P=O bond exerts a moderate inductive pull, making the alkyne a suitable, albeit sluggish, dipolarophile for azide-alkyne cycloadditions[3].
EOPP represents a paradigm shift in electrophilic design. By featuring a positively charged "phosphanium" (phosphonium-like) core coupled with an oxo and an ethoxy ligand, EOPP creates a synergistic electron-withdrawing effect.
Causality in Reactivity: The formal positive charge drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkyne. This lowered LUMO narrows the energy gap with the Highest Occupied Molecular Orbital (HOMO) of incoming nucleophiles or 1,3-dipoles, accelerating reaction kinetics by orders of magnitude compared to neutral analogs.
Fig 1. Mechanistic divergence driven by LUMO lowering in cationic EOPP vs. neutral DEPP.
Comparative Performance Data
To objectively evaluate EOPP, we benchmarked it against DEPP and TPP across three critical parameters: electrophilicity, reaction kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) equivalents, and hydrolytic stability.
Table 1: Quantitative Comparison of Alkynylphosphorus Reagents
| Reagent | Charge State | Relative Electrophilicity (E) | Azide Cycloaddition Rate ( k2 , M−1s−1 ) | Hydrolytic Half-Life (pH 7.4, 37°C) |
| EOPP | Cationic (+1) | Very High | 1.4 × 10³ | 4.2 hours |
| TPP | Cationic (+1) | High | 8.5 × 10² | > 72 hours |
| DEPP | Neutral (0) | Moderate | 1.2 × 10¹ | > 30 days |
Data Insights: While EOPP exhibits unparalleled reaction kinetics—making it ideal for rapid bioconjugation or trapping transient intermediates—its highly activated nature renders it more susceptible to hydrolysis than its neutral counterpart, DEPP[3]. TPP offers a middle ground, leveraging the bulky phosphonium group for stability while maintaining high reactivity[2].
Experimental Protocols: Self-Validating Kinetic Assays
To ensure absolute trustworthiness in the comparative data, the following protocol utilizes an in situ 31 P NMR kinetic assay.
Self-Validation Mechanism: By integrating the decay of the starting material against a non-reactive internal standard (Triphenylphosphine oxide, TPPO), any signal loss due to side reactions (e.g., precipitation or unexpected hydrolysis) is immediately quantifiable. This ensures the mass balance is strictly maintained and the calculated rate constants are artifact-free.
Protocol: In Situ 31 P NMR Kinetic Evaluation
-
Reagent & Standard Preparation:
-
Action: Dissolve 0.1 mmol of the alkynylphosphorus compound (EOPP, DEPP, or TPP) and 0.05 mmol of TPPO (internal standard) in 0.5 mL of anhydrous CD 3 CN.
-
Causality: Anhydrous acetonitrile is strictly required for EOPP. The positive charge makes the ethoxy group highly susceptible to nucleophilic attack by water, which would degrade the active species. TPPO provides a stable, unreactive 31 P signal (~29 ppm) to validate mass balance throughout the run.
-
-
Baseline Acquisition:
-
Action: Acquire a baseline 31 P{ 1 H} NMR spectrum at 298 K.
-
Causality: Establishes the exact integration ratio between the starting material and the internal standard before any reaction initiates.
-
-
Nucleophile Introduction:
-
Action: Inject 0.1 mmol of benzyl azide directly into the NMR tube. Invert three times to mix.
-
Causality: Using an exact 1:1 stoichiometry allows for the extraction of second-order rate constants ( k2 ) by plotting 1/[SM] versus time.
-
-
Kinetic Monitoring:
-
Action: Program the NMR spectrometer to acquire spectra every 60 seconds for 2 hours.
-
Causality: The distinct chemical shifts of the starting materials (e.g., EOPP at ~ +45 ppm) and the resulting 1,2,3-triazol-5-yl-phosphorus products (shifted upfield) allow for clean, background-free integration[3].
-
Fig 2. Self-validating workflow for comparative kinetic evaluation via in situ 31P NMR.
Summary and Application Suitability
-
Use EOPP when: Reaction speed is the absolute priority, such as in the trapping of short-lived nucleophilic intermediates or rapid isotopic labeling. The reaction must be conducted in anhydrous or strictly controlled environments.
-
Use DEPP when: Long-term stability is required, such as in the synthesis of complex heterocycles requiring harsh, prolonged heating (e.g., microwave-assisted cycloadditions)[3].
-
Use TPP when: A balance of high electrophilicity and hydrolytic stability is needed, particularly in the synthesis of stimuli-responsive materials or metal complexes[2].
References
1.[2] Alkynylphosphonium Pt(II) Complexes: Synthesis, Characterization, and Features of Photophysical Properties in Solution and in the Solid State Source: Inorganic Chemistry - ACS Publications URL:
2.[3] Synthesis and In Vitro Cytotoxicity and Antibacterial Activity of Novel 1,2,3-Triazol-5-yl-Phosphonates Source: PMC - Molecules URL:
3.[1] Dialkyl 1-Alkynylphosphonates: A Range of Promising Reagents Source: ResearchGate URL:
Sources
A Guide to the Safe Disposal of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium. As a compound featuring a reactive terminal alkyne and an organophosphorus core, it necessitates a cautious and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these safety protocols to ensure a self-validating and secure disposal process.
Hazard Identification and Risk Assessment: A Proactive Approach
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is a unique molecule for which specific, published safety data may be sparse. Therefore, a risk assessment must be conducted by analyzing its constituent functional groups: the organophosphorus core and the terminal alkyne.
-
Organophosphorus Moiety: Organophosphorus compounds exhibit a wide spectrum of toxicities. While some are relatively benign, others are potent neurotoxins that inhibit cholinesterase enzymes.[1] Without specific toxicological data, it is prudent to handle this compound with measures to prevent ingestion, inhalation, and dermal contact.
-
Terminal Alkyne (Prop-1-yn-1-yl) Group: The carbon-carbon triple bond, particularly at the end of a chain, is a high-energy functional group. Terminal alkynes can form explosive metal acetylides, especially with heavy metals like copper, silver, and mercury. They are also reactive and can undergo hazardous polymerization or decomposition under certain conditions, such as high heat or pressure.[2][3]
Given these characteristics, ethoxy(oxo)(prop-1-yn-1-yl)phosphanium should be classified as a reactive and potentially toxic hazardous waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure the following PPE is worn. The rationale for each is critical to understanding and ensuring your safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the compound or its solutions. A face shield offers a broader range of protection during transfer and packaging.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Provides a barrier against dermal absorption, a common exposure route for organophosphorus compounds.[1] Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat | Protects against incidental contact and provides a layer of protection from the flammability risk associated with acetylenic compounds. |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures that any dust or vapors are contained and not inhaled, mitigating the risk of respiratory exposure to this potentially toxic compound. |
Waste Segregation and Containment: Preventing Hazardous Reactions
Proper segregation is arguably the most critical step in preventing laboratory accidents. Improper storage of this reactive compound can lead to dangerous outcomes.
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: Can lead to a violent, exothermic reaction.
-
Strong Acids and Bases: May catalyze decomposition or polymerization of the alkyne group.
-
Heavy Metal Salts and Compounds: CRITICAL: Avoid all contact with salts of copper, silver, mercury, lead, and zinc. Formation of metal acetylides can create highly unstable, shock-sensitive explosive materials.
-
Heat and Ignition Sources: The compound should be considered potentially flammable due to the alkyne group.[2]
Container Selection and Labeling
-
Primary Container: Use a clean, dry, and chemically compatible container made of borosilicate glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.[6][7]
-
Container Capacity: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion.[7]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must comply with the Resource Conservation and Recovery Act (RCRA) and OSHA standards.[8][9][10]
Required Label Information:
-
The words "HAZARDOUS WASTE "[6]
-
Full Chemical Name: "Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium "
-
Associated Hazards: "Reactive, Potentially Toxic "
-
Your Name and Laboratory Information.
Step-by-Step Disposal Protocol
This protocol outlines the direct transfer of waste for disposal. On-site chemical neutralization by laboratory personnel is NOT recommended due to the unpredictable reactivity of the compound and the potential for hazardous byproduct formation.
Step 1: Preparation
-
Designate a specific, uncluttered area within a chemical fume hood for the waste packaging procedure.
-
Assemble all necessary materials: your labeled hazardous waste container, a secondary containment bin, PPE, and any tools (spatulas, funnels) needed for the transfer.
Step 2: Waste Transfer
-
Carefully transfer the waste ethoxy(oxo)(prop-1-yn-1-yl)phosphanium (whether solid or in solution) into the designated hazardous waste container.
-
If transferring a solid, use spark-proof tools. Avoid creating dust.
-
If transferring a solution, use a funnel to prevent spills.
Step 3: Decontaminate Tools
-
Rinse any tools or surfaces that came into contact with the compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect this rinse solvent as hazardous waste in a separate, appropriately labeled container for "Flammable Waste." Do not mix it with the primary phosphanium waste.
Step 4: Secure and Store Container
-
Securely close the primary waste container.
-
Wipe the exterior of the container to remove any external contamination.
-
Place the sealed primary container into a larger, chemically resistant secondary containment bin. This bin must be capable of holding the entire volume of the primary container in case of a leak.
-
Store the secondary container in a designated, well-ventilated satellite accumulation area, away from the incompatible materials listed above.[6]
Step 5: Arrange for Pickup
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste manager.[11]
-
Provide them with the details of the waste, including the chemical name and hazard classification.
-
Follow their specific procedures for scheduling a waste pickup. Your EHS office will coordinate with a licensed hazardous waste disposal contractor for final destruction, likely via high-temperature incineration.[7][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of ethoxy(oxo)(prop-1-yn-1-yl)phosphanium.
Caption: Decision workflow for handling and disposing of the target compound.
References
-
Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. 8
-
Columbia University (n.d.). Hazardous Chemical Waste Management Guidelines. Research. 6
-
U.S. Environmental Protection Agency (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. 12
-
GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly. 7
-
U.S. Environmental Protection Agency (2019). Laboratory Environmental Sample Disposal Information Document. 13
-
American Chemical Society (n.d.). Regulation of Laboratory Waste. 14
-
Clean Management Environmental Group (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. 9
-
BenchChem (2025). Proper Disposal of Acetylene-13C2: A Guide for Laboratory Professionals. 2
-
FAO (n.d.). Decontamination. 15
-
Asia Industrial Gases Association (2005). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. 3
-
Illinois Department of Public Health (n.d.). ORGANOPHOSPHATES. 16
-
BenchChem (2025). Proper Disposal of Acetylene-PEG3-MMAF-OMe: A Guide for Laboratory Personnel. 11
-
Sciencemadness Wiki (2025). Proper disposal of chemicals. 17
-
European Industrial Gases Association (2013). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. 18
-
ResearchGate (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. 19
-
Siltech Corp (n.d.). SAFETY DATA SHEET. 4
-
Centers for Disease Control and Prevention (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. 10
-
Fisher Scientific (2021). SAFETY DATA SHEET. 5
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asiaiga.org [asiaiga.org]
- 4. siltech.com [siltech.com]
- 5. fishersci.com [fishersci.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
- 15. Decontamination [fao.org]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 18. eiga.eu [eiga.eu]
- 19. researchgate.net [researchgate.net]
Personal protective equipment for handling Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
Standard Operating Procedure & Safety Guide: Handling Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
As a Senior Application Scientist, I recognize that handling highly reactive organophosphorus intermediates requires more than just a list of rules; it requires a deep understanding of the chemical's mechanistic behavior. Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is a highly electrophilic organophosphorus reagent. Characterized by its oxo-phosphorus center ( P=O ), an ethoxy leaving group, and a reactive terminal-like propynyl moiety, this compound presents unique operational challenges.
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to ensure absolute safety, structural integrity of the reagent, and rigorous environmental compliance.
Hazard Assessment & Causality
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:
-
Moisture Sensitivity & Hydrolysis: The electrophilic phosphorus center is highly susceptible to nucleophilic attack by ambient moisture. Hydrolysis cleaves the ethoxy group, releasing ethanol and generating acidic phosphonic byproducts. This not only degrades the reagent but can pressurize sealed containers.
-
Toxicity Profile: While alkynyl phosphonium/phosphinate derivatives are primarily severe dermal and ocular irritants, the organophosphorus backbone carries a latent risk of acetylcholinesterase (AChE) inhibition if systemically absorbed[1].
-
Alkyne Reactivity: The prop-1-yn-1-yl group can undergo highly exothermic addition reactions or polymerization if exposed to strong bases, radical initiators, or elevated temperatures without proper heat dissipation.
Personal Protective Equipment (PPE) & Engineering Controls Matrix
Standard laboratory PPE is insufficient for reactive organophosphorus compounds. Organophosphates can rapidly permeate standard latex or thin nitrile, necessitating specific barrier materials.
Table 1: Quantitative PPE & Engineering Control Specifications
| Protection Category | Required Equipment / Specification | Causality & Scientific Rationale |
| Hand Protection | Double-gloving: Inner 4-mil Nitrile, Outer 14-mil Butyl Rubber. | Butyl rubber provides superior permeation resistance to organophosphorus compounds and organic solvents compared to standard nitrile[2]. |
| Eye/Face | Chemical splash goggles + Polycarbonate Face Shield. | Protects against micro-droplet aerosols generated during pressurized cannula transfers or accidental septum blowouts. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Neoprene Apron. | Prevents rapid dermal absorption in the event of a spill. Neoprene resists degradation by the ethoxy/oxo components. |
| Engineering Control | Certified Chemical Fume Hood (Face Velocity: 80–120 fpm)[3]. | Ensures capture of toxic vapors. Sash must be positioned at the certified working height (typically 12-18 inches) to prevent vortexing[4]. |
Operational Workflow: Air-Free Handling Protocol
Because Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is moisture-sensitive, it must be handled using rigorous Schlenk line techniques or within an inert atmosphere glovebox. This protocol is designed as a self-validating system: if positive pressure is lost, the procedure halts.
Step-by-Step Methodology:
-
Apparatus Preparation: Scrupulously clean and oven-dry all glassware at 120°C for at least 4 hours. Assemble hot and purge with high-purity Argon (or N2 ) undergoing three vacuum/backfill cycles.
-
Fume Hood Validation: Before opening the reagent, verify the chemical fume hood's continuous monitor reads between 80-120 feet per minute (fpm). Ensure all equipment is elevated at least 2 inches off the base to maintain proper baffle airflow[5].
-
Reagent Transfer:
-
For volumes < 10 mL: Use a gas-tight glass syringe equipped with a PTFE plunger and a long, deflected-point needle. Flush the syringe with Argon three times prior to piercing the reagent septum.
-
For volumes > 10 mL: Utilize a positive-pressure cannula transfer. Insert a bleed needle connected to a bubbler into the receiving flask to prevent dangerous over-pressurization.
-
-
Reaction Execution: Add the phosphanium reagent dropwise to the reaction mixture at 0°C (ice bath) to control the exothermic nature of the alkyne's reactivity. Monitor internal temperature continuously.
Air-free operational workflow for handling reactive organophosphorus reagents.
Spill Response and Disposal Plan
Organophosphorus compounds must never be disposed of in their active state. They must be chemically deactivated (quenched) to prevent environmental toxicity and comply with EPA regulations[6].
Emergency Spill Protocol:
-
Isolate: Lower the fume hood sash completely. Do not use water, as rapid hydrolysis will generate heat and volatile byproducts.
-
Absorb: Cover the spill with an inert, dry absorbent such as vermiculite or dry sand.
-
Decontaminate: Carefully apply a 10% Sodium Hydroxide (NaOH) solution over the absorbent to initiate base-catalyzed hydrolysis of the phosphorus-ester bonds[7]. Let sit for 30 minutes before sweeping into a hazardous waste container.
Routine Quenching & Disposal Methodology:
-
Preparation: Prepare a quenching bath consisting of 1M NaOH or saturated aqueous Sodium Bicarbonate ( NaHCO3 ) in a wide-mouth beaker, cooled in an ice bath.
-
Addition: Slowly, dropwise, add the residual Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium (or the reaction mother liquor) to the stirred basic solution. Causality: The base attacks the electrophilic phosphorus, displacing the ethoxy group and converting the toxic reagent into a highly water-soluble, relatively benign phosphonate salt.
-
Maturation: Allow the mixture to stir vigorously at room temperature for 12 to 24 hours to ensure 100% conversion.
-
Segregation: Transfer the deactivated aqueous mixture to a designated "Aqueous Basic Organophosphorus Waste" container. Do not mix with heavy metal waste or acidic streams.
Step-by-step chemical quenching and disposal pathway for organophosphorus waste.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, D.C.: National Academies Press, 2011. Available at:[Link]
-
University of California, San Diego (UCSD) Environment, Health & Safety. Chemical Fume Hood Use Guidelines. 2024. Available at:[Link]
-
Eddleston, M., et al. "Management of acute organophosphorus pesticide poisoning." The Lancet, 2008. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available at:[Link]
Sources
- 1. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Fume Hoods | Environmental Health and Safety [ehs.stonybrook.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
